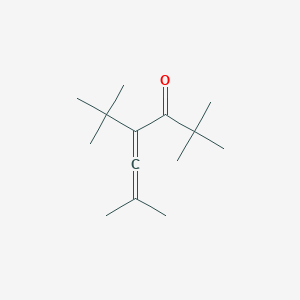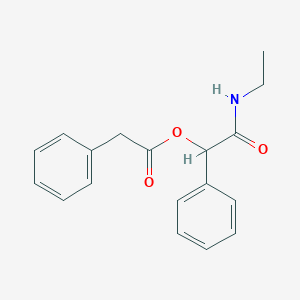![molecular formula C14H18O3 B14398877 4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran CAS No. 88631-95-2](/img/structure/B14398877.png)
4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran typically involves the condensation of phenolic compounds with ketones under acidic conditions. One common method includes the reaction of a substituted phenol with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the desired benzopyran structure. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzopyran derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzopyran derivatives.
Substitution: Nitrated, halogenated, and other substituted benzopyrans.
Wissenschaftliche Forschungsanwendungen
4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors and signaling pathways can lead to anticancer activities by inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol: Known for its antioxidant properties and used in various health supplements.
8,8,9,9-Tetramethyl-3,4,5,6,7,8-hexahydro-2H-2,4a-methanonaphthalene: Another compound with a similar structural framework but different functional groups and applications.
7-Methylcoumarin: A related benzopyran derivative with distinct chemical and biological properties.
Uniqueness
4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo4,5-gbenzopyran stands out due to its unique combination of a benzopyran core with multiple methyl groups and a dioxolane ring. This structural arrangement imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
88631-95-2 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4,6,6,9-tetramethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene |
InChI |
InChI=1S/C14H18O3/c1-8-10-5-6-14(3,4)17-11(10)9(2)13-12(8)15-7-16-13/h5-7H2,1-4H3 |
InChI-Schlüssel |
HEWWBZMWTWXXPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC(OC2=C(C3=C1OCO3)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)

![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)
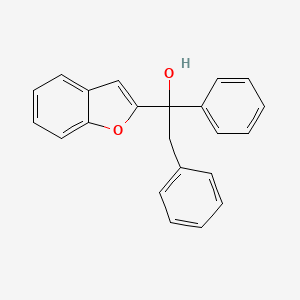
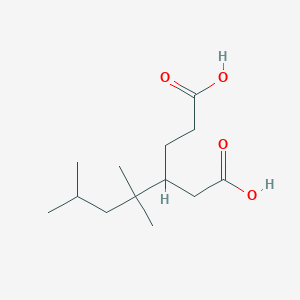

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)

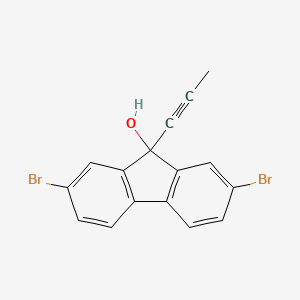
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
